molecular formula C11H9Cl2NO B1453972 2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole CAS No. 70886-70-3

2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole

Cat. No. B1453972
CAS RN: 70886-70-3
M. Wt: 242.1 g/mol
InChI Key: RDYSXEWAVCFZBK-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxazole ring is substituted with a chloromethyl group, a 4-chlorophenyl group, and a methyl group .

Scientific Research Applications

Synthesis of Extended Oxazoles II

2-(Halomethyl)-4,5-diphenyloxazoles are recognized as highly reactive scaffolds, particularly useful for synthetic modification at the 2-position. The chloromethyl variant is employed to generate various substituted oxazoles, with the bromomethyl variant providing a more reactive alternative for certain syntheses, such as the efficient production of Oxaprozin (Patil & Luzzio, 2016).

Regioselective Direct Halogenation

A method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chlorometh yl-5-methyl-1.3-oxazoles has been detailed. The process achieves exceptionally high regioselectivity and moderate to good yields, demonstrating the potential of this approach in creating specific substituted oxazoles (Yamane et al., 2004).

Biological Applications

Anticancer and Antimicrobial Agents

New heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have shown significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibit promising in vitro antibacterial and antifungal activities, alongside encouraging results from molecular docking studies, hinting at their potential in combating microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Photochemical and Optical Properties

Photophysical and Nonlinear Optical Behavior

A study focusing on the third-order nonlinear optical properties of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has been conducted. These compounds exhibit strong absorption in the 350–480 nm range and emit at 390–535 nm. Notably, they display outstanding optical limiting behavior, particularly with strong electron donor substituents, highlighting their potential in advanced optical applications (Murthy et al., 2013).

Synthesis and Transformation of Derivatives

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been explored. These compounds, characterized by various analytical techniques, exhibit significant lipase and α-glucosidase inhibition, presenting a pathway for future pharmaceutical applications (Bekircan et al., 2015).

properties

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-7-11(15-10(6-12)14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYSXEWAVCFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole

CAS RN

70886-70-3
Record name 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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